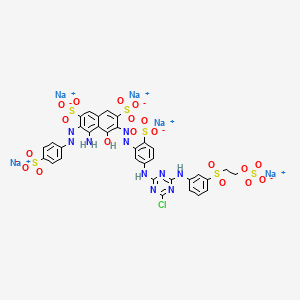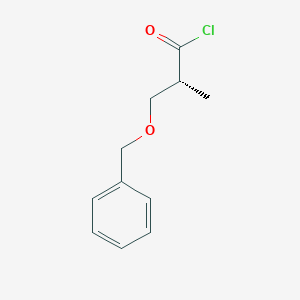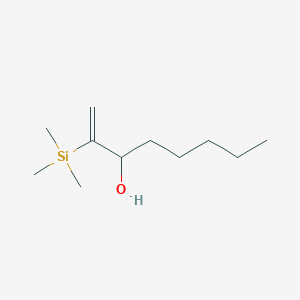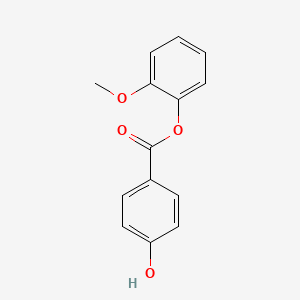![molecular formula C13H18O2 B14424800 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 85290-24-0](/img/structure/B14424800.png)
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one is a chemical compound with the molecular formula C13H18O2. It is known for its role as a radical photoinitiator, which means it can initiate polymerization reactions when exposed to UV radiation . This compound is used in various applications, including the development of UV-curable resins for exterior coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions. One common method involves the use of photochemical thiol-ene “click” chemistry, which allows for the synthesis of highly functional polyols . The reaction conditions often include the use of UV radiation to initiate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors where the reactants are exposed to UV light to achieve the desired polymerization. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:
作用機序
The mechanism of action of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one involves the absorption of UV radiation, which leads to the formation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymers . The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization pathways .
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar UV-curable applications.
Guaiacylacetone: A compound with similar structural features but different applications.
Uniqueness
What sets 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one apart is its specific structure, which provides unique photoinitiating properties. Its ability to efficiently absorb UV radiation and generate free radicals makes it particularly valuable in the development of high-performance UV-curable materials .
特性
CAS番号 |
85290-24-0 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)13(15)10(3)8-14/h4-7,9-10,14H,8H2,1-3H3 |
InChIキー |
JPUUWUDLWWUBHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


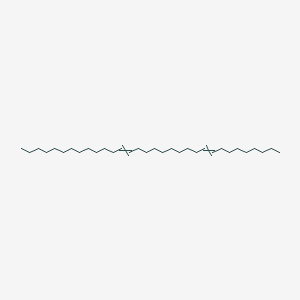
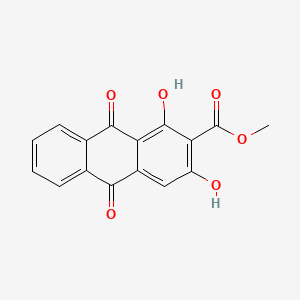
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
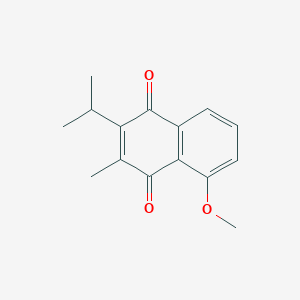
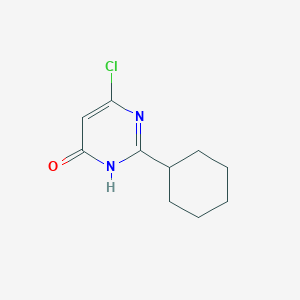
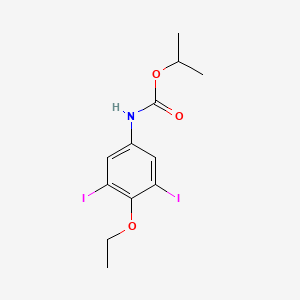
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
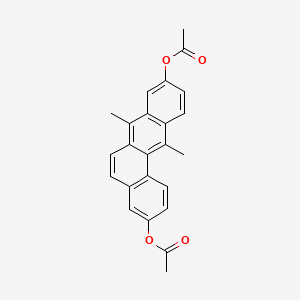
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)
